2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2,3a-dihydropyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h1-4H,(H,9,10) |
InChI Key |
WQLYTDFVMAKFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NNC(=O)C21 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 2,3a Dihydropyrazolo 3,4 C Pyridin 3 One Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including the pyrazolopyridinone scaffold. Through a combination of one-dimensional and two-dimensional experiments, a comprehensive picture of the molecular structure can be assembled.
1H and 13C NMR for Core Structure Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to identify the basic carbon-hydrogen framework of 2,3a-dihydropyrazolo[3,4-c]pyridin-3-one derivatives. The chemical shifts (δ), reported in parts per million (ppm), provide insights into the electronic environment of each nucleus, while coupling constants (J) reveal information about the connectivity of neighboring atoms.
In the ¹H NMR spectra of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a similar heterocyclic core, distinct signals are observed for the protons on the fused ring system. researchgate.net For instance, the protons at positions 3 and 6 are readily identified by their characteristic splitting patterns. researchgate.net The assignment of protons in more complex regions of the spectrum often requires further analysis with two-dimensional techniques. researchgate.net
The ¹³C NMR spectra provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrazolopyridinone core are influenced by the nature and position of substituents. For example, in related pyrazolo[1,5-a]pyrimidines, the carbon chemical shifts have been comprehensively assigned using a combination of one-dimensional and two-dimensional NMR experiments. researchgate.net Carbonyl carbons, such as the one at position 3 in the pyrazolo[3,4-c]pyridin-3-one ring, typically appear at a significantly downfield chemical shift, often in the range of δC 160-180 ppm. The precise assignment of all proton and carbon signals is crucial for confirming the core structure and identifying the substitution pattern of the derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Substituted this compound Derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-4 | 7.5-8.0 | - |
| H-5 | 6.8-7.2 | - |
| H-6 | 7.0-7.4 | - |
| H-7 | 8.0-8.5 | - |
| N-H (pyrazole) | 10.0-12.0 | - |
| N-H (pyridine) | 7.0-9.0 | - |
| C-3 | - | 160-175 |
| C-3a | - | 50-60 |
| C-4 | - | 125-135 |
| C-5 | - | 115-125 |
| C-6 | - | 120-130 |
| C-7 | - | 140-150 |
| C-7a | - | 145-155 |
Note: The chemical shift ranges are approximate and can vary depending on the solvent and the specific substituents on the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, HETCOR, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound derivatives. These experiments provide correlation information between different nuclei, allowing for the assembly of the molecular structure piece by piece.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. sdsu.eduyoutube.com For example, a cross-peak between two proton signals in a COSY spectrum indicates that these two protons are spin-coupled, typically through two or three bonds. sdsu.edu This is instrumental in mapping out the proton spin systems within the pyridine (B92270) and pyrazole (B372694) rings.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.comyoutube.com By identifying which proton is attached to which carbon, the carbon skeleton can be built up from the proton framework established by COSY. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.eduyoutube.com HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). youtube.com For example, a correlation from a proton to a carbonyl carbon can confirm the position of the carbonyl group within the pyrazolopyridinone core.
HETCOR (Heteronuclear Correlation) : Similar to HSQC and HMQC, HETCOR also provides correlations between heteronuclei, most commonly ¹H and ¹³C. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net NOESY is particularly useful for determining the stereochemistry and conformation of the molecule by observing through-space interactions between protons.
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, providing a detailed and accurate picture of the molecular structure of this compound derivatives. beilstein-journals.org
Advanced Heteronuclear NMR (e.g., 15N NMR, 1,1-ADEQUATE)
For a more in-depth structural analysis, advanced heteronuclear NMR techniques can be employed.
¹⁵N NMR Spectroscopy : Given the presence of three nitrogen atoms in the this compound core, ¹⁵N NMR can provide valuable information. Although ¹⁵N has a low natural abundance and sensitivity, inverse-detected 2D techniques like ¹H-¹⁵N HMBC can be used to determine the chemical shifts of the nitrogen atoms and to probe their connectivity within the molecule. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to their local electronic environment and can help to distinguish between the different nitrogen atoms in the pyrazole and pyridine rings. ipb.pt For instance, the nitrogen atom of an NH group involved in a hydrogen bond will exhibit a different chemical shift compared to one that is not. ipb.pt
1,1-ADEQUATE (Adequate Double Quantum Transfer Experiment) : This is a highly specialized 2D NMR experiment that can be used to establish carbon-carbon connectivity directly. While challenging to perform due to sensitivity limitations, it can provide definitive evidence for the carbon skeleton of the molecule.
These advanced NMR methods, while not as routinely used as standard ¹H and ¹³C NMR, can be invaluable for resolving complex structural problems and providing a complete and unambiguous characterization of novel this compound derivatives.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. dntb.gov.uamdpi.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. mdpi.com An FT-IR spectrum is a plot of this absorption versus frequency (or wavenumber, typically in cm⁻¹), and it serves as a molecular "fingerprint". dntb.gov.ua
For this compound derivatives, the FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups within the structure. Some of the key vibrational modes to expect include:
N-H Stretching : The N-H bonds of the pyrazole and pyridine rings will give rise to absorption bands typically in the region of 3100-3500 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.
C=O Stretching : The carbonyl group of the pyridinone ring is a strong infrared absorber and will produce a sharp, intense peak typically in the range of 1650-1750 cm⁻¹. The position of this band can be affected by ring strain and conjugation.
C=C and C=N Stretching : The double bonds within the aromatic pyridine and pyrazole rings will show absorption bands in the 1400-1650 cm⁻¹ region.
C-N Stretching : The stretching vibrations of the carbon-nitrogen bonds will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
C-H Stretching and Bending : The C-H bonds of the aromatic rings will have stretching vibrations above 3000 cm⁻¹ and various bending vibrations at lower frequencies.
By analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum, the presence of these key functional groups can be confirmed, providing valuable corroborating evidence for the structure of this compound derivatives. researchgate.net
Table 2: Typical FT-IR Absorption Bands for this compound Derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3500 |
| C=O | Stretching | 1650-1750 |
| C=C | Stretching (aromatic) | 1400-1650 |
| C=N | Stretching | 1400-1650 |
| C-N | Stretching | 1000-1350 |
| C-H | Stretching (aromatic) | >3000 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. chemguide.co.uk In a mass spectrometer, a molecule is ionized to form a molecular ion, which is then accelerated and separated based on its mass-to-charge ratio (m/z). chemguide.co.uk
For this compound derivatives, high-resolution mass spectrometry (HRMS) can provide a highly accurate measurement of the molecular weight, allowing for the determination of the molecular formula.
The fragmentation of the molecular ion upon electron impact (EI) or other ionization methods can provide valuable structural information. sapub.org The way a molecule breaks apart is not random; it follows predictable pathways that are influenced by the stability of the resulting fragment ions. miamioh.edu For pyrazolo-fused heterocyclic systems, fragmentation often involves the loss of small, stable molecules like CO, N₂, or HCN. researchgate.net The analysis of the fragmentation pattern of a this compound derivative can help to confirm the connectivity of the fused ring system and the nature of any substituents. For example, the loss of a fragment with a mass of 28 Da would be indicative of the loss of a carbonyl group (CO). The fragmentation pathways of related nitazene (B13437292) analogs, which are 2-benzylbenzimidazole derivatives, have been studied to facilitate their structural elucidation. nih.gov
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays is determined by the arrangement of atoms within the crystal lattice. libretexts.org
By analyzing the intensities and positions of the diffraction spots, a three-dimensional map of the electron density within the crystal can be generated. nih.gov From this map, the precise positions of all the atoms in the molecule can be determined, providing a definitive confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. wordpress.com
For a novel this compound derivative, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its structure. The resulting crystallographic data would not only confirm the connectivity of the atoms but also provide detailed information about the conformation of the molecule in the solid state. The structure of related pyrazolopyridine derivatives has been confirmed using this technique. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules containing chromophores. In the context of this compound derivatives, the fused heterocyclic system and its substituents give rise to characteristic absorption bands in the UV-Vis spectrum. The primary electronic transitions observed are typically π→π* and n→π* transitions. libretexts.org
The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity. The n→π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen or oxygen atom) to a π* antibonding orbital, are typically of lower intensity. libretexts.org
The position and intensity of the absorption maxima (λmax) are sensitive to the nature of substituents on the dihydropyrazolopyridinone core and the solvent used for analysis. Electron-donating groups can cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while electron-withdrawing groups may result in a hypsochromic (blue) shift to shorter wavelengths.
While specific UV-Vis data for this compound is not extensively documented in readily available literature, studies on analogous heterocyclic systems, such as pyrano[2,3-c]pyrazole derivatives, provide valuable insights. For instance, research on a series of 5-hydroxy-2,6-diphenylpyrano[2,3-c]pyrazol-4(2H)-ones demonstrated how different substituents on the phenyl ring influence the UV-Vis absorption spectra. nih.govktu.edu
In a study conducted in methanol, the parent compound with unsubstituted phenyl rings at the 2 and 6 positions exhibited an absorption maximum at 337 nm. nih.govktu.edu The introduction of electron-donating methoxy (B1213986) groups on the phenyl ring led to a bathochromic shift. A single methoxy group at the 4-position of the phenyl ring shifted the λmax to 355 nm, while two methoxy groups at the 3 and 4 positions resulted in a λmax of 361 nm. nih.gov This is attributed to the extension of the conjugated π-system. The replacement of a phenyl ring with other aromatic or heteroaromatic systems also significantly influences the electronic transitions. nih.govktu.edu
Table 1: UV-Vis Absorption Data for Representative Pyrano[2,3-c]pyrazole Derivatives in Methanol nih.govktu.edu
| Compound | Substituent at C6 | λmax (nm) |
| 1 | Phenyl | 337 |
| 2 | 4-Methoxyphenyl | 355 |
| 3 | 3,4-Dimethoxyphenyl | 361 |
| 4 | Naphthalen-2-yl | 353 |
| 5 | Thiophen-2-yl | 365 |
| 6 | Furan-3-yl | 360 |
| 7 | Pyridin-4-yl | 355 |
These findings suggest that the electronic absorption properties of this compound derivatives would similarly be influenced by the nature and position of their substituents.
Circular Dichroism (CD) Spectroscopy for Chiral Dihydropyrazolopyridinone Enantiomers
Circular Dichroism (CD) spectroscopy is an essential technique for the characterization of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to distinguish between them and provide information about their absolute configuration and conformation in solution.
For this compound derivatives possessing a chiral center, which is inherent in the 3a position of the bicyclic system, CD spectroscopy would be a critical tool for stereochemical analysis. Each enantiomer of a chiral dihydropyrazolopyridinone would produce a CD spectrum that is a mirror image of the other.
The CD spectrum displays positive or negative peaks, known as Cotton effects, at the wavelengths of UV-Vis absorption bands of the chromophores within the chiral molecule. The sign of the Cotton effect (positive or negative) is related to the spatial arrangement of the atoms around the chiral center and can often be correlated with the absolute configuration (R or S) of the enantiomer.
While specific CD spectroscopic data for this compound enantiomers is not widely reported, the principles of the technique are well-established. The application of CD spectroscopy would involve dissolving the separated enantiomers in a suitable solvent and recording their spectra. The resulting data would be presented as a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength.
Theoretical calculations can also be employed to predict the CD spectra of different enantiomers, and by comparing the experimental spectrum with the calculated spectra, the absolute configuration of the synthesized enantiomer can be assigned.
In the context of drug discovery and development, where the biological activity of enantiomers can differ significantly, CD spectroscopy is an indispensable tool for ensuring the enantiomeric purity of a chiral drug candidate. researchgate.netnih.gov
Table 2: Hypothetical CD Spectral Data for Enantiomers of a Chiral Dihydropyrazolopyridinone
| Enantiomer | Wavelength (nm) | Cotton Effect (Sign) | Associated Transition |
| (R)-enantiomer | ~280 | Positive | n→π |
| (R)-enantiomer | ~230 | Negative | π→π |
| (S)-enantiomer | ~280 | Negative | n→π |
| (S)-enantiomer | ~230 | Positive | π→π |
This table is illustrative and represents hypothetical data to demonstrate the expected outcome of a CD spectroscopic analysis.
Computational and Theoretical Investigations of 2,3a Dihydropyrazolo 3,4 C Pyridin 3 One
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. electrochemsci.orgasianpubs.org By solving approximations of the Schrödinger equation, DFT methods can accurately predict molecular geometries, bond lengths, bond angles, and dihedral angles. For 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. nih.gov
These studies reveal the fundamental geometric parameters of the fused ring system. The optimized geometry provides the foundation for all other computational analyses, including vibrational frequencies, electronic properties, and spectroscopic predictions. The results from these calculations are typically compared with experimental data, such as that from X-ray crystallography, to validate the chosen theoretical model. asianpubs.org
Table 1: Representative Optimized Geometrical Parameters for a Pyrazolo-pyridinone Scaffold (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.22 |
| N-N | 1.38 | |
| C-N (pyrazole) | 1.35 | |
| C-C (ring fusion) | 1.45 | |
| Bond Angles (º) | N-C=O | 125.5 |
| C-N-N | 110.2 | |
| C-N-C (pyridine) | 118.9 |
Note: These values are illustrative for a generic pyrazolo-pyridinone structure and not specific to this compound.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, using a color scale to indicate different potential values.
For this compound, an MEP map would typically show:
Red Regions (Negative Potential): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. In this molecule, the most negative potential is expected around the carbonyl oxygen atom and the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings, due to the high electronegativity of these atoms.
Blue Regions (Positive Potential): These areas are electron-deficient and represent sites for potential nucleophilic attack. Positive potentials are generally found around the hydrogen atoms, particularly the N-H proton of the pyrazole ring. researchgate.net
Green/Yellow Regions (Neutral Potential): These indicate areas of near-zero potential.
The MEP map provides a clear, qualitative picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. rsc.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies and distributions of these orbitals are critical for determining a molecule's chemical reactivity and kinetic stability.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction. For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich pyrazole and pyridine ring systems.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is associated with the molecule's electron affinity. The LUMO is often localized on areas of the molecule that can accept electron density, such as the carbonyl group.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. electrochemsci.org
Analysis of the FMOs helps in predicting the sites of reaction and understanding electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.net
Conformational Analysis and Tautomerism Studies
The structural flexibility and potential for isomerism are key aspects of a molecule's chemical behavior. Pyrazolone (B3327878) derivatives are well-known to exhibit tautomerism, existing in different isomeric forms that can interconvert. mdpi.com For this compound, computational studies are essential to explore potential tautomers, such as the keto-enol and amine-imine forms. nih.govnih.gov
Theoretical calculations can determine the relative energies of these different tautomers in the gas phase and in various solvents. nih.gov By comparing the energies, researchers can predict which tautomer is the most stable and therefore the most likely to be observed under different conditions. mdpi.com For pyrazolo[3,4-b]pyridines, for instance, studies have explored the stability of 1H- and 2H-isomers. researchgate.net Such investigations are crucial as the biological activity and chemical properties of different tautomers can vary significantly.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Wavenumbers)
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental spectra.
NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR chemical shifts can be calculated. epstem.net These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly to experimental data. libretexts.org This comparison helps in the definitive assignment of signals in the experimental spectrum to specific atoms in the molecule, which can be particularly complex for fused heterocyclic systems.
Vibrational Wavenumbers (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. epstem.net While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor. The predicted spectrum allows for the assignment of specific vibrational modes (e.g., C=O stretch, N-H bend) to the observed experimental bands. asianpubs.org
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) (Illustrative)
| Vibrational Mode | Calculated (Scaled) | Experimental |
|---|---|---|
| N-H Stretch | 3410 | 3425 |
| C-H Stretch (Aromatic) | 3050 | 3060 |
| C=O Stretch | 1685 | 1695 |
| C=N Stretch | 1610 | 1615 |
| Ring Deformation | 1450 | 1458 |
Note: These values are illustrative and not specific to this compound.
Quantum Chemical Descriptors for Reactivity Prediction
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of a molecule's reactivity and stability. electrochemsci.orgnih.gov
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Global Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ²/2η).
These descriptors are widely used to compare the reactivity of a series of related compounds and to understand their interaction mechanisms. nih.gov
Table 3: Illustrative Quantum Chemical Reactivity Descriptors (eV)
| Parameter | Symbol | Value |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.8 |
| Energy Gap | ΔE | 4.7 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 1.8 |
| Global Hardness | η | 2.35 |
| Electronegativity | χ | 4.15 |
| Electrophilicity Index | ω | 3.67 |
Note: These values are illustrative for a generic heterocyclic compound and not specific to this compound.
Theoretical Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is highly sought after for applications in photonics and optoelectronics. researchgate.net Computational chemistry allows for the prediction of NLO properties, guiding the synthesis of promising new materials. nih.gov
The key NLO parameters calculated are:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.
First Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response. A high β value is a prerequisite for a material to be a good candidate for applications like frequency doubling.
Theoretical studies on molecules with similar heterocyclic cores have shown that features like push-pull electronic systems and high charge-transfer character can lead to enhanced NLO properties. rsc.org Calculations of these properties for this compound would involve determining its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess its potential as an NLO material. asianpubs.orgepstem.net
Molecular Dynamics Simulations and Ligand-Protein Interactions (preliminary stages of SAR)
While specific molecular dynamics (MD) simulations and detailed ligand-protein interaction studies for this compound are not extensively documented in publicly available literature, the broader class of pyrazolopyridine and related heterocyclic scaffolds has been the subject of significant computational investigation. These studies, often focused on close structural analogs, provide a valuable framework for understanding the potential binding modes and structure-activity relationships (SAR) of this compound class, particularly in the context of drug discovery.
Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug design, MD simulations are instrumental in predicting how a ligand, such as a derivative of this compound, might interact with a target protein. nih.govrsc.org These simulations can reveal the stability of the ligand-protein complex, key amino acid residues involved in binding, and the conformational changes that may occur upon binding. nih.govrsc.org
Research on related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov For instance, studies on pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinase A (TRKA) have utilized molecular docking and MD simulations to elucidate their binding interactions. nih.gov These computational analyses have shown that the pyrazolopyridine core can form critical hydrogen bonds with key residues in the kinase hinge region, a common binding motif for ATP-competitive inhibitors. nih.gov
In a study on pyrazolo[3,4-d]pyrimidine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), molecular docking simulations identified essential hydrogen bonding between the pyrazole nitrogen and the backbone of Leu83 in the CDK2 active site. nih.govrsc.org MD simulations further confirmed the stability of these interactions, providing a rationale for the observed inhibitory activity. nih.gov
The preliminary stages of SAR for these related scaffolds often involve synthesizing a library of analogs with modifications at various positions of the heterocyclic core and then evaluating their biological activity. Computational models are then used to correlate the structural changes with the observed activity. For example, in the development of pyrazolo[3,4-b]pyridine inhibitors, substitutions at different positions of the fused ring system were found to significantly impact their potency and selectivity. nih.govnih.gov
The insights gained from these computational studies on analogous compounds can guide the design of future studies on this compound. By identifying potential protein targets and key interaction points, MD simulations and molecular docking can accelerate the discovery of novel therapeutic agents based on this scaffold.
Interactive Data Tables
To illustrate the type of data generated in such studies, the following tables summarize findings from research on related pyrazolopyridine derivatives.
Table 1: Key Ligand-Protein Interactions for Pyrazolo-Pyridine Analogs
This table details the crucial amino acid residues and types of interactions observed in computational studies of similar compounds.
| Compound Scaffold | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| Pyrazolo[3,4-b]pyridine | TRKA | Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703 | Hydrogen Bonds, Carbon-Hydrogen Bonds | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | Leu83 | Hydrogen Bond | nih.govrsc.org |
| 1H-pyrazolo[3,4-b]pyridine | TBK1 | Not specified | Not specified | nih.gov |
| Pyrazolo[3,4-b]pyridines | IL-6 | Not specified | Not specified | nih.gov |
Table 2: Preliminary Structure-Activity Relationship (SAR) Findings for Pyrazolo-Pyridine Analogs
This table outlines how different chemical modifications on the pyrazolopyridine scaffold affect biological activity, providing a basis for rational drug design.
| Scaffold Position | Modification | Effect on Activity | Protein Target | Reference |
| Pyrazolo[3,4-b]pyridine R2 position | Introduction of alkylamino side chains | No significant inhibitory activity | TBK1 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Addition of thioglycoside derivatives | Increased cytotoxic and inhibitory activity | CDK2/cyclin A2 | nih.gov |
| Pyrazolo[3,4-b]pyridine | Various substitutions | Potent IL-6 inhibitory activity | IL-6 | nih.gov |
Reactivity and Derivatization of 2,3a Dihydropyrazolo 3,4 C Pyridin 3 One Core
Electrophilic Substitution Reactions on the Pyridine (B92270) and Pyrazole (B372694) Moieties
Electrophilic substitution reactions are fundamental for the functionalization of aromatic systems. In the context of pyrazolopyridinones, the pyridine and pyrazole rings present distinct electronic characteristics that dictate the regioselectivity of these reactions.
The benzene (B151609) ring, with its delocalized pi electrons, is susceptible to attack by electrophiles, species that are electron-deficient. byjus.com These reactions, known as electrophilic aromatic substitutions, typically proceed in three steps: generation of the electrophile, formation of a carbocation intermediate (arenium ion), and finally, the removal of a proton to restore aromaticity. byjus.com Common examples of such reactions include nitration, halogenation, and sulfonation. byjus.com
For instance, the nitration of benzene to form nitrobenzene (B124822) is achieved by reacting it with nitric acid in the presence of sulfuric acid. byjus.com Similarly, halogenation involves the reaction of benzene with halogens like chlorine or bromine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl3) or ferric bromide (FeBr3), to produce aryl halides. byjus.comyoutube.com The catalyst polarizes the halogen molecule, creating a stronger electrophile. youtube.com
The reactivity of the pyrazole ring within the fused system is also of significant interest. Pyrazoles are electron-rich heterocycles and can readily participate in various organic reactions. mdpi.com Their reactivity is influenced by the presence of two nitrogen atoms, which can be protonated or alkylated, and the carbon atoms of the ring, which can act as nucleophiles or be susceptible to electrophilic attack. mdpi.com The substitution pattern on the pyrazole ring can significantly modulate its acidic and basic properties. mdpi.com
Nucleophilic Substitution Reactions and Ring Transformations
The pyrazolopyridinone scaffold can undergo nucleophilic substitution reactions, particularly on the pyridine ring, especially when activated by electron-withdrawing groups or when a good leaving group is present.
For example, the synthesis of 3-aminopyrazolo[3,4-b]pyridines can be achieved through the cyclocondensation of 2-chloro-3-cyanopyridine (B134404) with hydrazines. This reaction can proceed through two potential pathways: an initial nucleophilic attack of the hydrazine (B178648) on the cyano group, followed by intramolecular displacement of the chloride, or an initial hydrazinolysis of the chloro substituent followed by intramolecular cyclization onto the cyano group. cdnsciencepub.com
Furthermore, ring transformation reactions can be a powerful tool for generating structural diversity. While specific examples for the 2,3a-dihydropyrazolo[3,4-c]pyridin-3-one core are not extensively detailed in the provided results, the general principles of heterocyclic transformations suggest that cleavage of the lactam or pyridine ring under specific conditions could lead to the formation of new heterocyclic systems.
Cycloaddition Reactions Involving the Dihydropyrazolopyridinone System
Cycloaddition reactions are concerted processes where two π-electron systems combine to form a cyclic molecule with two new σ-bonds and a reduction in the number of π-bonds. libretexts.org These reactions are valuable for constructing complex cyclic frameworks in a single step. The most well-known example is the Diels-Alder reaction, a [4π+2π] cycloaddition between a conjugated diene and a dienophile. libretexts.org
The dihydropyrazolopyridinone system, containing double bonds within its structure, has the potential to participate in cycloaddition reactions. The specific mode of reaction, whether as the 4π or 2π component, would depend on the substituents and the reaction partner. The stereochemistry of cycloaddition reactions is a critical aspect, often predictable using frontier molecular orbital (FMO) theory. libretexts.org Thermal cycloadditions involving 4n+2 π-electrons (like the Diels-Alder reaction) typically proceed through a suprafacial-suprafacial pathway, while those involving 4n π-electrons are predicted to occur via a suprafacial-antarafacial pathway. libretexts.orgyoutube.com Photochemical cycloadditions often exhibit opposite stereochemical preferences. libretexts.orgyoutube.com
The development of antiviral compounds has utilized cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions, to synthesize key intermediates and final products. nih.gov This highlights the potential of applying such reactions to the dihydropyrazolopyridinone scaffold for the discovery of new biologically active molecules.
Isomerization Pathways and Stability Considerations
Tautomerism is a key consideration for pyrazolopyridinone systems. For the related 1H-pyrazolo[3,4-b]pyridines, two main tautomeric forms are possible: the 1H- and 2H-isomers. mdpi.com Computational studies have shown that the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer. nih.gov This preference is crucial for understanding the reactivity and for predicting the structure of substituted derivatives.
The presence of the carbonyl group in the this compound core introduces the possibility of keto-enol tautomerism. The equilibrium between the keto (lactam) and enol (3-hydroxypyrazolopyridine) forms will be influenced by factors such as solvent, temperature, and the electronic nature of substituents on the ring system.
Oxidation and Reduction Chemistry
Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.org Oxidation is the loss of electrons, while reduction is the gain of electrons. youtube.com These reactions are fundamental in organic chemistry for the interconversion of functional groups.
The dihydropyrazolopyridinone core contains several sites that can be susceptible to oxidation or reduction. The pyridine ring can be oxidized to an N-oxide, which can then be used for further functionalization. Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring. The pyrazole ring is generally more resistant to oxidation, but under strong oxidizing conditions, ring cleavage can occur.
Pulse radiolysis studies on pyrazolin-5-one derivatives have shown that they can be oxidized by one-electron oxidants. nih.gov The oxidation potential is influenced by the substituents on the ring. For example, methyl-substituted 2-pyrazolin-5-ones have oxidation potentials in the range of 0.32-0.39 V, while the phenyl-substituted antipyrine (B355649) has a much higher oxidation potential (1.2-1.5 V). nih.gov
The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride. The double bonds within the ring system can also be reduced, for example, through catalytic hydrogenation, leading to saturated or partially saturated derivatives.
Functional Group Interconversions on Side Chains and Ring Positions
Functional group interconversions are essential for elaborating the core structure of this compound and for synthesizing a library of derivatives for structure-activity relationship (SAR) studies. These transformations allow for the modification of existing functional groups into new ones. youtube.comorganic-chemistry.org
Common functional group interconversions include the conversion of carboxylic acids to amides, esters, or alcohols. youtube.com For example, an ester can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride using thionyl chloride. youtube.com The acid chloride is a versatile intermediate that can react with amines to form amides. youtube.com
Another important transformation is the conversion of an alcohol to a good leaving group, such as a tosylate, which can then be displaced by a nucleophile in an SN2 reaction. youtube.com This allows for the introduction of a wide variety of functional groups. The synthesis of nitriles can be achieved from primary amides or via SN2 reaction of an alkyl halide with a cyanide salt. youtube.com
In the context of pyrazolopyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful methods for introducing carbon-carbon and carbon-nitrogen bonds, respectively, at halogenated positions of the ring system. rsc.orgrsc.org
Investigation of Pyrazolic Nitrogen Reactivity
The pyrazole moiety of the dihydropyrazolopyridinone core possesses two nitrogen atoms with distinct reactivity. One nitrogen is pyrrole-like (N1) and the other is pyridine-like (N2). The N1 nitrogen is part of an NH group in the unsubstituted parent compound and is generally nucleophilic and can be readily alkylated or acylated. The N2 nitrogen is less nucleophilic due to its involvement in the aromatic system.
The regioselectivity of reactions at the pyrazole nitrogens is a critical aspect of the derivatization of this scaffold. Selective protection and deprotection strategies are often employed to control the site of functionalization. For instance, in the synthesis of substituted 5-halo-1H-pyrazolo[3,4-c]pyridines, the N1 and N2 positions were accessed through protection-group strategies and N-alkylation reactions. rsc.orgrsc.org This allows for the selective elaboration of the molecule at different positions.
The relative nucleophilicity of the two nitrogens can be influenced by the substituents on the ring system and the reaction conditions. Understanding and controlling the reactivity of these nitrogen atoms is crucial for the synthesis of specific isomers and for exploring the chemical space around the pyrazolopyridinone core.
Exploration of Structure Activity Relationships Sar and Mechanistic Studies for 2,3a Dihydropyrazolo 3,4 C Pyridin 3 One Scaffolds
Design Principles for 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one Derivatives
The fundamental design principle behind the use of pyrazolopyridine scaffolds in drug discovery, particularly as kinase inhibitors, lies in their structural resemblance to the purine ring of adenosine (B11128) triphosphate (ATP). acs.org As bioisosteres of adenine, these bicyclic heterocycles can effectively occupy the ATP binding pocket of kinases, acting as a "hinge-binding" core. acs.orgnih.gov This interaction with the hinge region, which connects the N- and C-terminal lobes of the kinase, is a critical anchor point for competitive inhibition. nih.govnih.gov
Well-established synthetic methods allow for the derivatization of the pyrazolopyridine core at multiple positions. This enables chemists to introduce various substituents that can extend into different regions of the ATP binding site, such as the hydrophobic back pocket, to enhance potency and selectivity. nih.gov The strategy of "scaffold hopping," where a pyrazolopyridine core replaces another heterocyclic system (like an imidazothiadiazole), has been successfully used to improve properties such as metabolic stability while retaining hinge-binding ability. nih.govnih.gov This foundational principle of mimicking ATP allows the pyrazolopyridine scaffold to serve as a versatile template for developing inhibitors against a wide array of protein and enzyme targets.
Role of Substituent Patterns on Pharmacological Properties and Activities
The pharmacological profile of pyrazolopyridine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications can significantly impact potency and selectivity.
For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on a 1H-pyrazolo[3,4-b]pyridine scaffold, the presence of two chloro groups on a terminal phenyl ring was found to be crucial for activity and for achieving selectivity over Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Similarly, for Akt inhibitors, incorporating a nitrogen atom into a phenyl ring substituent (creating a pyridine-pyrazolopyridine) helped maintain activity and, in some cases, improved selectivity over the closely related Protein Kinase A (PKA). nih.gov
| Scaffold | Substituent | Target Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyridopyrazolo-triazine | Carboxylate group | MCF-7 | 3.89 µM | nih.gov |
| Pyridopyrazolo-triazine | Carbothioamide function | HCT-116 | 12.58 µM | nih.gov |
| Pyridopyrazolo-triazine | Carbothioamide function | MCF-7 | 11.71 µM | nih.gov |
| Pyrazolo[4,3-c]pyridine | Various | U937 | 31.2 - 62.5 µM | nih.gov |
Mechanistic Insights into Enzyme and Protein Inhibition by this compound Derivatives
Derivatives of the pyrazolopyridine and related pyrazolopyrimidine scaffolds are prolific kinase inhibitors, primarily acting as ATP-competitive inhibitors that bind to the enzyme's active site.
B-Raf: Potent inhibitors of B-Raf(V600E) have been rationally designed from pyrazolopyridine scaffolds. These compounds can bind to the kinase in the "DFG-out" conformation, a hallmark of Type II inhibitors, which occupy an allosteric back pocket adjacent to the ATP binding site. dntb.gov.uanih.gov
FGFR/VEGFR-2: Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors. Selectivity over VEGFR2 was achieved by incorporating specific substituents, such as two chloro groups on a phenyl ring, which exploit differences in the kinase binding pockets. nih.gov
CDK1/CDK2: Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors. mdpi.comnih.govrsc.org These compounds function as ATP-competitive inhibitors, with molecular docking studies confirming their fit into the CDK2 active site through essential hydrogen bonds with hinge residues like Leu83. mdpi.com
Pim-1 and c-Met: Triazolo[4,3-b]pyridazine derivatives have been developed as dual inhibitors of c-Met and Pim-1 kinases. semanticscholar.org
Wee1: Pyrazolopyrimidinone derivatives based on the known Wee1 inhibitor AZD1775 act as potent, ATP-competitive inhibitors of Wee1 kinase activity, which regulates the G2-M cell-cycle checkpoint. nih.govdntb.gov.uanih.gov
PDE4: Pyrazolo[3,4-b]pyridine-5-carboxamides have been discovered as potent and selective inhibitors of Phosphodiesterase 4 (PDE4). nih.gov X-ray crystallography has shown these compounds bind to the PDE4 active site. nih.gov
DRAK1: A pyrazolo[1,5-a]pyrimidine (B1248293) macrocyclic scaffold was optimized to develop highly potent and selective inhibitors of DRAK1 (a member of the "dark kinome"), acting as Type I inhibitors. acs.orguzh.chnih.gov
CK2: While many CK2 inhibitors lack selectivity, pyrazolo[1,5-a]pyrimidine scaffolds have been used to develop BCL6 binders with improved selectivity against CK2. nih.gov Other scaffolds like pyrazolo[4,3-b]indoles have also been shown to be promising for developing potent CK2 inhibitors. researcher.life
BCL6: Pyrazolo[1,5-a]pyrimidine fragments have been identified as binders to the B-cell lymphoma 6 (BCL6) protein. Through structure-based design, these fragments were optimized into high-affinity macrocyclic inhibitors that disrupt the BCL6-corepressor protein-protein interaction. nih.govresearchgate.net
GSK-3: Pyrazole-containing compounds, including pyrazolones and pyrazolamides, have been shown to be potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov They interact with key residues in the ATP binding pocket, such as Asp133 and Val135. nih.gov
EGFR: The design of pyrazolo[3,4-d]pyrimidine inhibitors for Epidermal Growth Factor Receptor (EGFR) is based on mimicking the pharmacophoric features of known inhibitors like erlotinib. This involves a flat heteroaromatic ring to occupy the adenine pocket and hydrophobic tails to fit into hydrophobic grooves. researchgate.netnih.gov
Beyond kinases, the versatile pyrazolopyridine scaffold and its relatives have been adapted to inhibit other important enzyme classes.
COX-2: Pyrazolopyridine derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. The commercial success of pyrazole-based COX-2 inhibitors like celecoxib has spurred interest in this scaffold. uzh.ch
InhA: In the context of antimycobacterial agents, pyrrolo[3,4-c]pyridine derivatives have been synthesized to inhibit the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in mycolic acid synthesis. abmole.com
Factor Xa: Pyrazole-based compounds have been developed as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. nih.govdrugs.com These inhibitors are designed to fit into the active site of the enzyme, blocking its function and thus producing an antithrombotic effect. nih.govresearchgate.net
sGC: Pyrazolo[3,4-b]pyridine derivatives have been designed as stimulators of soluble guanylate cyclase (sGC). frontiersin.org One such derivative, modified from the structure of Riociguat, preserves the active fragments necessary to activate sGC, leading to vasodilation. frontiersin.org
Tyrosinase: Pyrazole (B372694) and pyrazole-triazole derivatives have shown significant inhibitory potential against tyrosinase, a key enzyme in melanin biosynthesis. researchgate.netmdpi.comnih.gov Their mechanism can involve chelating the copper ions within the enzyme's active site, thereby blocking substrate access. mdpi.comnih.gov
PARP-1: While direct examples of pyrazolopyridine PARP-1 inhibitors are less common, the general strategy for inhibiting PARP-1 involves scaffolds that mimic the nicotinamide portion of its NAD+ substrate. nih.gov Quinoxaline scaffolds, which can be considered bioisosteres of the pyrazolopyridine family, have been used to design potent PARP-1 inhibitors. nih.gov
Molecular Docking and Binding Mode Analysis of this compound Ligands
Molecular docking is a crucial computational tool for elucidating the binding interactions between pyrazolopyridine-based ligands and their target proteins. nih.gov These studies provide insights that guide the rational design of more potent and selective inhibitors.
Docking analyses consistently show that the pyrazolopyridine core effectively acts as a hinge-binder in the ATP pocket of various kinases. nih.gov Key interactions typically involve hydrogen bonds between the nitrogen atoms of the pyrazole or pyridine (B92270) rings and the backbone amide groups of hinge region residues. For example, pyrazolo[3,4-d]pyrimidine inhibitors form essential hydrogen bonds with Leu83 in the active site of CDK2. mdpi.com In c-Met inhibitors, a 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold adopts a U-shaped conformation, allowing for key hydrogen bonds with Met1160 and Tyr1230. nih.gov
Beyond the hinge region, substituents on the scaffold form additional interactions that enhance affinity and confer selectivity. These include:
Hydrophobic Interactions: Phenyl rings or other lipophilic groups often occupy hydrophobic pockets, stabilized by interactions with nonpolar amino acid residues. nih.gov
π-π Stacking: Aromatic rings on the inhibitor can form favorable π-π stacking interactions with aromatic residues in the active site, such as Tyr1230 in c-Met. nih.gov
Water-Mediated Bonds: In some cases, interactions are mediated by a water molecule, which bridges the inhibitor and the protein. mdpi.com
The predicted binding modes from docking studies often correlate well with experimental results, providing a theoretical basis for the observed SAR and guiding further chemical modifications. nih.govnih.gov
Rational Design Strategies for Enhanced Selectivity and Potency
Rational design strategies are central to optimizing pyrazolopyridine scaffolds into clinical candidates. These approaches leverage structural biology, computational modeling, and a deep understanding of SAR to improve inhibitor performance.
A key strategy is structure-guided design , which uses X-ray crystal structures or reliable docking models of a ligand-protein complex to identify opportunities for improved interactions. For instance, observing that an inhibitor induces a specific kinase conformation (e.g., DFG-out) allows for the design of new analogs that better stabilize that state, often leading to increased potency and a distinct selectivity profile. dntb.gov.ua The selectivity pattern of B-Raf inhibitors was found to be determined by the part of the inhibitor extending into the back pocket, rather than the hinge-binding group itself. dntb.gov.ua
Another powerful approach is scaffold hopping , where the pyrazolopyridine core is substituted for a different hinge-binding moiety in a known inhibitor. nih.govnih.gov This can lead to novel chemical series with improved drug-like properties, such as better metabolic stability or cell permeability, while retaining the essential binding interactions required for activity. nih.gov
Furthermore, enhancing selectivity is a major goal. This can be achieved by designing substituents that exploit unique features of the target's active site compared to closely related off-targets. An example is the design of pyridine-pyrazolopyridine Akt inhibitors with functionalities intended to interact specifically with Thr-211, a residue that differs from the corresponding residue in the related kinase PKA, thereby improving selectivity. nih.gov By combining these strategies, researchers can systematically modify the this compound scaffold to develop highly potent and selective inhibitors for desired therapeutic targets.
Computational Approaches to SAR Studies (e.g., QSAR modeling development)
The exploration of Structure-Activity Relationships (SAR) for this compound scaffolds is increasingly benefiting from computational approaches. These methods provide a theoretical framework to correlate the structural features of molecules with their biological activities, thereby guiding the design of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, stands out as a important tool in modern drug discovery.
QSAR models are mathematical representations that quantitatively link the chemical structure of a series of compounds to their biological activity. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with their measured biological effects. The ultimate goal is to create a predictive model that can estimate the activity of novel, unsynthesized compounds.
While specific QSAR studies on the this compound scaffold are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on structurally related pyrazolopyridine and pyrazolopyrimidine derivatives. These analogous studies demonstrate the power of computational methods in elucidating SAR.
For instance, various QSAR approaches, including 2D-QSAR, 3D-QSAR, and 4D-QSAR, have been successfully applied to similar heterocyclic systems. 2D-QSAR studies utilize descriptors that are derived from the 2D representation of the molecule, such as topological, electronic, and physicochemical properties. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the 3D conformation of the molecules into account, providing insights into the steric and electrostatic field requirements for optimal interaction with a biological target. rsc.org 4D-QSAR extends this by also considering the conformational flexibility of the ligands. nih.govresearchgate.net
A typical workflow for developing a QSAR model for a series of this compound analogs would involve the following steps:
Data Set Selection: A series of compounds with the this compound core and their corresponding measured biological activities (e.g., IC₅₀ or Kᵢ values) are collected.
Molecular Modeling and Descriptor Calculation: The 3D structures of the compounds are generated and optimized. A wide range of molecular descriptors, including constitutional, topological, geometric, electrostatic, and quantum-chemical parameters, are calculated.
Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) are employed to establish a mathematical relationship between the descriptors and the biological activity. journal-academia.com
Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using internal and external validation techniques.
The insights gained from such computational studies are invaluable for lead optimization. For example, a 3D-QSAR study on pyrazolo[3,4-b]pyridine derivatives identified key structural features that influence their affinity for the A₁ adenosine receptor. acs.org Similarly, a combined 3D-QSAR and molecular docking study on pyrazolo[3,4-d]pyrimidine derivatives revealed that bulky or electronegative substituents at specific positions could enhance the inhibitory potency against certain kinases. rsc.org These findings provide a rational basis for designing new analogs with improved activity.
Pharmacophore modeling is another powerful computational technique that can be used in conjunction with QSAR. A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to interact with a specific biological target. Such models can be generated from a set of active compounds and used to guide the design of new molecules with the desired features. nih.gov
The table below illustrates the types of statistical parameters often reported in QSAR studies for pyrazolo-pyridine and related scaffolds, indicating the robustness and predictive capability of the models.
| QSAR Model Parameter | Description | Typical Value Range |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0.8 - 0.99 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation (e.g., leave-one-out). | > 0.5 for a good model |
| R²pred (External Validation R²) | A measure of the predictive ability of the model on an external test set of compounds. | > 0.6 for a good model |
This table represents typical values found in QSAR studies of related heterocyclic compounds and serves as an example of data presentation in such research. rsc.orgnih.govacs.org
Applications of 2,3a Dihydropyrazolo 3,4 C Pyridin 3 One Derivatives in Chemical Biology and Material Science
Role as Privileged Scaffolds in Drug Discovery
The pyrazolopyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for the development of new drugs. The metabolic stability of the pyrazole (B372694) nucleus further enhances its suitability for drug design. nih.gov
The versatility of this scaffold is evident in its presence in numerous drugs and drug candidates. pageplace.deufrj.br For instance, the N-phenylpyrazole scaffold is a key component in the anticoagulant drug apixaban, where it is part of a dihydropyrazolo[5,4-c]pyridine-3-carboxamide moiety. pageplace.dersc.org Similarly, the pyrazolo[3,4-d]pyrimidine structure, a bioisostere of purine, is the core of many compounds with a wide spectrum of pharmacological properties. rsc.org The tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide moiety has been identified as a privileged scaffold for developing potent inhibitors of LIMK1/2, a kinase involved in cellular processes. acs.org This broad applicability underscores the importance of the pyrazolopyridine scaffold in the quest for novel therapeutics for various diseases. pageplace.denih.govresearchgate.net
Investigation as Preclinical Anticancer Agents (in vitro, cell line studies, animal models)
Derivatives of pyrazolopyridines have been extensively investigated for their potential as anticancer agents, demonstrating activity through various mechanisms and against numerous cancer cell lines. nih.govresearchgate.net
In Vitro Studies: Pyrazolo[3,4-d]pyrimidine derivatives have shown significant antiproliferative activity against a panel of human cancer cell lines. nih.govnih.gov For example, certain derivatives exhibited potent, low-micromolar inhibitory activity against lung (A549), breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer cell lines. nih.gov One study identified a 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivative (10e) as having the most potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 11 µM. nih.gov
Other pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated against Hela, MCF7, and HCT-116 cancer cell lines, with some compounds showing cytotoxicity comparable to the standard drug doxorubicin. nih.gov A compound designated as h2 , which contains a pyrazolo[3,4-b]pyridin-6-one scaffold, showed anticancer activity against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116. rsc.org An analog, I2 , demonstrated even more potent activity against these cell lines and was also effective against adriamycin-resistant human breast and hepatocarcinoma cells. rsc.org
Mechanism of Action: The anticancer effects of these compounds are often attributed to the inhibition of key enzymes in cell proliferation, such as cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).
CDK Inhibition: Pyrazolo[3,4-c]pyridazines have been identified as potent and selective inhibitors of CDK1/cyclin B. acs.org Similarly, new pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govacs.orgnih.govtriazolo[1,5-c]pyrimidine derivatives have been designed as novel CDK2 inhibitors, showing anti-proliferative activity against breast, hepatocellular, and colorectal carcinoma cell lines. nih.gov Research has shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.govnih.govnih.gov
EGFR Inhibition: New 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) epidermal growth factor receptors. nih.gov One promising compound, 12b , showed potent inhibitory activity against EGFRWT (IC50 = 0.016 µM) and noticeable activity against the resistant EGFRT790M mutant (IC50 = 0.236 µM). nih.gov
TRK Inhibition: Pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of Tropomyosin receptor kinases (TRKs), which are linked to cell proliferation. One compound, C03 , showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line. rsc.org
Tubulin Inhibition: The pyrazolo[3,4-b]pyridin-6-one derivative I2 was found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site, leading to G2/M phase cell cycle arrest and apoptosis. rsc.org
Animal Models: While many studies focus on in vitro activity, some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated in vivo efficacy. For instance, compound 1 in a study showed promising in vivo activity, causing a 50% reduction in tumor volumes in mice by inhibiting Bcr-Abl T315I mutant kinase. nih.gov
Table 1: Preclinical Anticancer Activity of Selected Pyrazolopyridine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line(s) | In Vitro Activity (IC50) | Mechanism of Action | Reference(s) |
|---|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-one | 10e | MCF-7 (Breast) | 11 µM | Not specified | nih.gov |
| Pyrazolo[3,4-b]pyridine | 9a | Hela (Cervical) | 2.59 µM | CDK2/CDK9 Inhibition | nih.gov |
| Pyrazolo[3,4-b]pyridine | 14g | MCF7 (Breast), HCT-116 (Colon) | 4.66 µM, 1.98 µM | CDK2/CDK9 Inhibition | nih.gov |
| Pyrazolo[3,4-c]pyridazine | 1o | Not specified | Not specified | CDK1 Inhibition | acs.org |
| Pyrazolo[3,4-d]pyrimidine | 1a | A549 (Lung) | 2.24 µM | Apoptosis Induction | nih.gov |
| Pyrazolo[3,4-b]pyridin-6-one | I2 | MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116 | 2.99 - 5.72 µM | Tubulin Polymerization Inhibition | rsc.org |
| 1H-Pyrazolo[3,4-d]pyrimidine | 12b | A549 (Lung), HCT-116 (Colon) | 8.21 µM, 19.56 µM | EGFRWT/EGFRT790M Inhibition | nih.gov |
| Pyrazolo[3,4-b]pyridine | C03 | Km-12 (Colon) | 0.304 µM | TRKA Inhibition | rsc.org |
Research into Antimicrobial Properties (Antibacterial, Antifungal, Antiviral Activities)
The pyrazolopyridine scaffold is a foundation for compounds with a wide range of antimicrobial activities. researchgate.net
Antibacterial Activity: Pyrazolo[3,4-d]pyrimidines, as bioisosteres of purines, have demonstrated notable antibacterial properties. nih.gov Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown activity against S. aureus and E. coli. nih.gov Some pyrazolo[3,4-b]pyridine derivatives exhibited moderate activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com The mechanism of action for some pyrazole derivatives involves the inhibition of bacterial DNA gyrase. nih.govmdpi.com The combination of anticancer and antibacterial properties in a single molecule is considered advantageous, especially during cancer therapy when patients are more susceptible to infections. nih.gov
Antifungal Activity: Research has also explored the antifungal potential of pyrazolopyridine derivatives. A series of pyrazolo[3,4-b]pyridines were tested against the clinically significant fungi Candida albicans and Cryptococcus neoformans, with several compounds showing good activity. nih.gov Another study developed an enantioselective synthesis for pyrazolo[3,4-b]pyridone derivatives and found that chiral compounds like (R)-3i, (R)-3j, and (R)-3p had excellent inhibitory effects against the plant pathogens Phytophthora capsici and Colletotrichum fructicola. acs.org Additionally, some pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have shown promising antifungal properties against several pathogenic microorganisms. nih.gov
Antiviral Activities: While less explored than their antibacterial and antifungal properties, some pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been noted for their potential antiviral activity. rsc.org Further research is needed to fully characterize this aspect.
Studies on Anti-inflammatory and Antioxidant Effects
Derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their anti-inflammatory and antioxidant properties. rsc.orgresearchgate.netnih.gov
Anti-inflammatory Effects: The pyrazole moiety is a core component of well-known anti-inflammatory drugs like celecoxib, a selective COX-2 inhibitor. rsc.orgnih.gov This has spurred research into other pyrazole-containing compounds for similar activities.
Antioxidant Effects: In a study investigating liver fibrosis in rats, three novel methoxylated pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant antioxidant properties. nih.gov The compounds were able to reduce malondialdehyde (MDA), a marker of oxidative stress, while increasing the levels of the antioxidant enzymes glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.gov These antioxidant effects contributed to the reduction of liver fibrosis by mitigating oxidative damage. nih.gov
Applications in Neurological Research (e.g., mGluR2 system modulation, Adenosine (B11128) Receptor Antagonism)
Pyrazolopyridine derivatives have emerged as significant modulators of neurological targets, particularly adenosine receptors.
Adenosine Receptor Antagonism: Researchers have identified pyrazolo[3,4-c]pyridine derivatives as potent antagonists for A1 and A3 adenosine receptors (ARs). nih.govacs.org Further structural modifications led to the development of pyrazolo[3,4-d]pyridazine derivatives with high affinity for both A1R and A3R. nih.govacs.org For example, compound 10b in one study displayed a 21 nM affinity for the human A1R and a 55 nM affinity for the human A3R. nih.govacs.org
Additionally, derivatives with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core have been discovered as dual antagonists for A2A and A1 receptors. nih.gov One such compound, 11o , showed high binding affinity and full antagonism at both receptors and demonstrated potential for treating Parkinson's disease in an animal model. nih.gov
mGluR2 System Modulation: While the provided search results focus heavily on adenosine receptor antagonism, the broad applicability of privileged scaffolds like pyrazolopyridines suggests their potential for interacting with other neurological targets such as metabotropic glutamate (B1630785) receptors (mGluRs). However, specific studies on 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one derivatives modulating the mGluR2 system were not prominent in the initial search results.
Use in Other Therapeutic Area Investigations (e.g., Antitubercular, Antimalarial, Antihypertensive)
The therapeutic potential of pyrazolopyridine derivatives extends to various other diseases, including infectious diseases and cardiovascular conditions. researchgate.net
Antitubercular Activity: Some pyrazolo[3,4-b]quinoline derivatives have been evaluated for their activity against bacterial serine/threonine protein kinases, which are relevant targets in mycobacteria, indicating a potential avenue for developing antitubercular agents. url.edu
Antimalarial Activity: Pyrazolopyridine derivatives have been investigated as potential treatments for malaria, a disease for which new drugs are urgently needed due to parasite resistance. nih.gov
A series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and screened against the 3D7 strain of Plasmodium falciparum. Compound 5p , with a 4-Cl substituent, showed considerable antimalarial potency in both in vitro and in vivo studies. nih.gov
In another approach, the 7-chloroquinoline (B30040) moiety of existing antimalarials was replaced with a 1-phenyl-1H-pyrazolo[3,4-b]pyridine system. semanticscholar.org These compounds were tested against a chloroquine-resistant P. falciparum clone and showed IC50 values ranging from 3.46 to 9.30 µM. semanticscholar.org
Hybrids of pyrazole and pyrazoline have also shown promising antimalarial and antileishmanial effects. nih.govmalariaworld.org
Antihypertensive Activity: The pyrazolo[3,4-d]pyrimidine scaffold is known to be present in compounds with cardiovascular effects. rsc.org While specific antihypertensive studies on this compound were not detailed in the search, the related N-phenylpyrazole scaffold is found in apixaban, an anticoagulant used for venous thromboembolic disease, highlighting the scaffold's relevance to cardiovascular medicine. rsc.org
Future Directions and Research Perspectives
Emerging Synthetic Methodologies for 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one Analogues
The synthesis of pyrazolopyridine cores is witnessing a paradigm shift towards more efficient, sustainable, and diverse methodologies. Future efforts in synthesizing analogues of this compound are expected to leverage these cutting-edge techniques.
Multicomponent Reactions (MCRs): MCRs are increasingly favored for their ability to construct complex molecular architectures in a single step from three or more starting materials, thereby reducing waste and improving efficiency. The synthesis of pyrazolo[3,4-b]pyridines, a related isomer, has been successfully achieved through MCRs, suggesting the potential for similar strategies to be adapted for the pyrazolo[3,4-c]pyridin-3-one scaffold. epo.org
Microwave-Assisted Synthesis: This technique has gained traction for its ability to significantly reduce reaction times and improve yields. Microwave-assisted synthesis has been effectively used for the regioselective synthesis of fully substituted pyrazolo[3,4-b]pyridines. nih.gov The application of microwave irradiation could be instrumental in the rapid generation of a library of this compound analogues for screening purposes.
Catalysis: The use of novel catalysts, including metal-based and nanocatalysts, is a key area of development. patentcut.com For instance, iron(III) chloride has been employed as a catalyst in the synthesis of pyrazolo[3,4-b]pyridine derivatives. epo.org Research into new catalytic systems will likely uncover more selective and efficient routes to the target scaffold.
Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. patentcut.com This includes the use of greener solvents, such as water, and catalysts like baker's yeast, which have been successfully used in the synthesis of pyrazolo[3,4-b]quinolines. acs.org
| Synthetic Methodology | Key Advantages | Potential Application for this compound Analogues |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Rapid generation of diverse libraries for screening |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Accelerated synthesis and optimization of lead compounds |
| Novel Catalysis | High selectivity, efficiency | Development of stereoselective and regioselective synthetic routes |
| Green Chemistry Approaches | Environmentally friendly, sustainable | Safer and more economical large-scale production |
Advanced Spectroscopic and Structural Characterization Techniques
While detailed spectroscopic and structural data for this compound are not extensively reported, the characterization of its analogues relies on a suite of advanced analytical techniques. Future research will undoubtedly employ these methods for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry are fundamental tools for the characterization of pyrazolopyridine derivatives. nih.gov These techniques provide crucial information about the molecular structure, connectivity, and elemental composition.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a molecule. While a crystal structure for this compound is not publicly available, the structures of related heterocyclic compounds, such as 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, have been determined, offering insights into potential molecular conformations and intermolecular interactions. patentcut.com
Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used to complement experimental spectroscopic data. These calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), aiding in the interpretation of experimental spectra. justia.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application to pyrazolopyridine research is a burgeoning field.
Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds based on their chemical structure. researchgate.net Such models have been developed for pyrazole (B372694) derivatives to predict their effectiveness against various diseases. mdpi.com
Synthesis Planning: AI tools are being developed to assist in retrosynthetic analysis, helping chemists to devise efficient synthetic routes to target molecules. arxiv.org This could significantly accelerate the synthesis of novel and complex this compound derivatives.
| AI/ML Application | Description | Impact on this compound Research |
| Virtual Screening | In-silico testing of large compound libraries against biological targets. | Rapid identification of promising lead compounds. |
| Predictive Modeling (QSAR) | Predicting biological activity and properties from chemical structure. | Prioritization of synthetic targets and reduction of animal testing. |
| Retrosynthesis Planning | AI-assisted design of efficient synthetic routes. | Faster and more cost-effective synthesis of novel analogues. |
Expanding the Scope of Biological Targets and Mechanistic Exploration
While the full biological profile of this compound is yet to be elucidated, research on related pyrazolopyridine scaffolds has revealed a wide range of potential therapeutic applications.
Kinase Inhibition: Many pyrazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases. For example, pyrazolo[3,4-c]pyridines have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), and pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against Tropomyosin receptor kinases (TRKs). patentcut.comrsc.org
Anticancer Activity: The anticancer potential of pyrazolopyridines is a major area of investigation. Some analogues have demonstrated the ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org
Mechanism of Action: Understanding the precise mechanism of action is crucial for drug development. For some dihydropyridine (B1217469) derivatives, a dual mode of action has been proposed, involving both the inhibition of calcium channels and the release of nitric oxide. nih.gov Future studies will need to unravel the specific molecular interactions and signaling pathways modulated by this compound and its analogues.
Patent Landscape and Academic-Industrial Collaborations in Pyrazolopyridine Research
The intellectual property landscape and collaborative efforts are strong indicators of the perceived value and future potential of a chemical scaffold.
Patent Landscape: A significant number of patents have been filed for pyrazolopyridine derivatives, highlighting the commercial interest in this class of compounds. For instance, patents have been granted for pyrazolo[3,4-c]pyridines as GSK-3 inhibitors and for pyrazolo[3,4-d]pyrimidine compounds for various therapeutic uses. patentcut.comjustia.com This suggests a competitive environment and a drive for innovation in this area.
Academic-Industrial Collaborations: The development of novel therapeutics often relies on partnerships between academic institutions and pharmaceutical companies. nih.gov Such collaborations can bridge the gap between basic research and clinical application, bringing together expertise in fundamental science and drug development. nih.gov The growing interest in pyrazolopyridines is likely to foster more such collaborations to explore the full therapeutic potential of compounds like this compound. These partnerships are crucial for translating promising research findings into tangible medical advancements. acs.org
Q & A
Q. What are the standard synthetic routes for preparing 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one, and what critical parameters influence reaction efficiency?
The synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or aldehydes under reflux conditions. For example, a method refluxes a precursor with hydrazine hydrate in ethanol for 10–12 hours, followed by purification via column chromatography (n-hexane/ethyl acetate). Key parameters include reaction temperature, hydrazine stoichiometry, and solvent polarity, which affect cyclization efficiency and byproduct formation .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound derivatives?
High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and fragmentation patterns, as evidenced by entries in the EPA/NIH Mass Spectral Database. Complementary techniques include ¹H/¹³C NMR for substitution patterns and IR spectroscopy for identifying functional groups like carbonyls. X-ray crystallography resolves tautomeric ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound tautomers?
Discrepancies often arise from solvent effects or dynamic tautomeric equilibria. Strategies include variable-temperature NMR studies to observe tautomeric shifts and DFT calculations with solvent models. Cross-validation with X-ray structures (if crystallizable) provides definitive confirmation. For example, 3H-Pyrazolo[3,4-c]pyridin-3-one derivatives exhibit distinct NMR splitting patterns depending on tautomeric dominance .
Q. What experimental design considerations are critical when optimizing the catalytic hydrogenation of halogenated this compound precursors?
Catalyst selection (e.g., Pd/C vs. PtO₂) must account for halogen sensitivity to prevent dehalogenation. Pressure-controlled systems (5–50 psi H₂) minimize over-reduction, while in situ FTIR monitoring detects intermediate saturation stages. Solvent polarity adjustments (e.g., THF/water mixtures) improve substrate solubility and hydrogenation efficiency, as observed in 7-chloro-3-iodo derivatives .
Q. How do electronic modifications at the pyridine ring influence the biological activity of this compound-based kinase inhibitors?
Systematic SAR studies show electron-withdrawing groups (e.g., 7-fluoro substitution) enhance target binding via dipole interactions and desolvation effects. For instance, 4-fluoro derivatives in pyrrolo[3,4-c]pyridine systems exhibited 10-fold increased SYK inhibition compared to unsubstituted analogs. Hybrid QM/MM simulations reveal charge redistribution effects on ATP-binding pocket complementarity .
Q. What containment protocols are recommended for handling this compound derivatives with unverified mutagenic potential?
Implement ALARA principles with Class II biosafety cabinets (BSCs) for powder handling and closed-system reactors. Mandatory PPE includes nitrile gloves (ASTM D6978 certified) and P100 respirators during aerosol-generating steps. Biological monitoring via Ames test pre-screening is advised, particularly for analogs with structural alerts (e.g., fused aromatic systems), as indicated in extended SDS documentation .
Methodological Notes
- Synthesis Optimization : Column chromatography (n-hexane/ethyl acetate gradients) is standard for purification, but preparative HPLC may improve yield for polar derivatives .
- Safety Compliance : Always consult IARC, ACGIH, and OSHA guidelines for handling mutagenic or carcinogenic analogs .
- Biological Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to validate target specificity of substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
